molecular formula C13H14N2O2 B13978236 7-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-2(3H)-benzoxazolone CAS No. 269718-85-6

7-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-2(3H)-benzoxazolone

Cat. No.: B13978236
CAS No.: 269718-85-6
M. Wt: 230.26 g/mol
InChI Key: DPXVJCPUFCQGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-2(3H)-benzoxazolone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazolone core linked to a tetrahydropyridinyl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-2(3H)-benzoxazolone typically involves the following steps:

    Formation of the Benzoxazolone Core: This can be achieved through the cyclization of o-aminophenol with carbonyl compounds under acidic or basic conditions.

    Attachment of the Tetrahydropyridinyl Group: The tetrahydropyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzoxazolone core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions may yield reduced forms of the benzoxazolone or the tetrahydropyridinyl group.

    Substitution: Various substitution reactions can occur, particularly at the nitrogen or oxygen atoms in the benzoxazolone core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions could introduce new functional groups to the benzoxazolone core.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 7-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-2(3H)-benzoxazolone exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    7-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-2(3H)-benzoxazolone: can be compared with other benzoxazolone derivatives or tetrahydropyridinyl compounds.

    Benzoxazolone Derivatives: Compounds with variations in the benzoxazolone core or different substituents.

    Tetrahydropyridinyl Compounds: Molecules featuring the tetrahydropyridinyl group but with different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of the benzoxazolone core and the tetrahydropyridinyl group, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

269718-85-6

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

7-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C13H14N2O2/c1-15-7-5-9(6-8-15)10-3-2-4-11-12(10)17-13(16)14-11/h2-5H,6-8H2,1H3,(H,14,16)

InChI Key

DPXVJCPUFCQGAZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=CC1)C2=C3C(=CC=C2)NC(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.